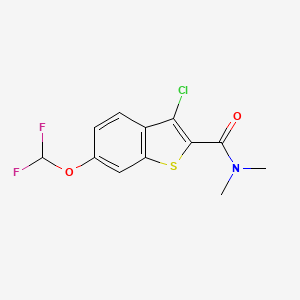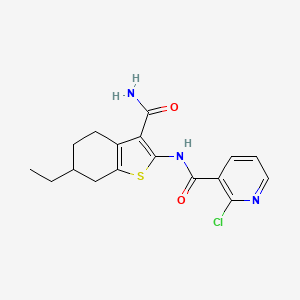![molecular formula C18H19N7S B10893665 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893665.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features pyrazole rings, which are five-membered rings containing two nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds to form the thiadiazole ring The pyrazole rings can be introduced through subsequent reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
- N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-ethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
- N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-thiol
Uniqueness
The uniqueness of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern and the presence of both benzyl and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N7S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H19N7S/c1-13-8-11-25(22-13)14(2)17-20-21-18(26-17)19-16-9-10-24(23-16)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,19,21,23) |
InChI Key |
REWFPUPYHVQJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B10893628.png)
![7-[3-(difluoromethoxy)phenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893637.png)
![2-Amino-1-(4-chlorophenyl)-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10893642.png)
![4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10893650.png)
![N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide](/img/structure/B10893652.png)
![1,3-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893668.png)

![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylcyclohexyl)thiourea](/img/structure/B10893678.png)
![1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10893684.png)

![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10893699.png)
![2-(1-{[4-(Tert-butyl)phenoxy]methyl}-1H-pyrazol-3-YL)-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10893700.png)
